3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole derivatives with chlorinated and nitrated precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, aldehydes, and molecular iodine. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups at the chloro and nitro positions .
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17ClN6O3 |
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Molecular Weight |
340.76 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C13H17ClN6O3/c1-10-3-6-16-19(10)7-2-5-15-12(21)4-8-18-9-11(14)13(17-18)20(22)23/h3,6,9H,2,4-5,7-8H2,1H3,(H,15,21) |
InChI Key |
QWLXAQGZKXZULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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